molecular formula C27H21NO4 B1612652 [(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid CAS No. 369403-40-7

[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid

Cat. No.: B1612652
CAS No.: 369403-40-7
M. Wt: 423.5 g/mol
InChI Key: XWRGISZRUVIDKT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4/c29-26(30)25(19-14-13-17-7-1-2-8-18(17)15-19)28-27(31)32-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-15,24-25H,16H2,(H,28,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRGISZRUVIDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585615
Record name ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(naphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369403-40-7
Record name ({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(naphthalen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the Amino Group with Fmoc

The amino group is protected by reacting the starting amino acid or amine compound with 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu). This reaction forms the Fmoc-protected intermediate, which prevents unwanted side reactions during subsequent synthetic steps.

Typical Reaction Conditions:

Parameter Details
Reactants Amino compound, Fmoc-OSu
Solvent Acetone, tetrahydrofuran (THF)
Base Sodium bicarbonate (NaHCO3)
Temperature Room temperature
Reaction Time Overnight stirring
Work-up Removal of solvent, ether washing, acidification, extraction with ethyl acetate, drying

The molar ratios are generally controlled, for example, amino compound to sodium bicarbonate at 1:1 to 6, and amino compound to Fmoc-OSu at approximately 1:0.8 to 1.3 to optimize conversion and minimize side products.

Coupling to Naphthalen-2-yl-acetic Acid Backbone

The Fmoc-protected amino intermediate is then reacted with naphthalen-2-yl-acetic acid or its derivatives to form the target compound. This step often involves the use of coupling agents and catalysts to facilitate bond formation.

In related compounds, a similar approach uses 2,2-dimethoxypropane and pyridinium p-toluenesulfonate as a catalyst in tetrahydrofuran solvent under reflux conditions to drive the reaction to completion. While this exact catalyst system is reported for a closely related Fmoc-protected amino acid derivative, analogous conditions can be adapted for the naphthalen-2-yl-acetic acid derivative.

Typical Reaction Conditions:

Parameter Details
Reactants Fmoc-protected amino acid, naphthalen-2-yl-acetic acid derivative
Solvent Tetrahydrofuran (THF)
Catalyst Pyridinium p-toluenesulfonate or similar acid catalyst
Temperature Reflux (approx. 60-80 °C)
Reaction Time 0.5 to 50 hours depending on scale and conditions
Work-up Concentration, washing with ferric chloride solution, ethyl acetate extraction, drying, recrystallization

Purification

Purification typically involves multiple washing steps with aqueous ferric chloride solution to remove impurities, followed by drying over anhydrous sodium sulfate and recrystallization from solvents such as ethyl acetate and sherwood oil to obtain high-purity crystalline product.

Research Findings and Data Summary

Step Reagents/Conditions Yield (%) Purity (%) Notes
Fmoc Protection Amino compound + Fmoc-OSu, NaHCO3, acetone ~85-90 >95 Overnight stirring, ether wash, acidification
Coupling with Naphthalen-2-yl-acetic acid Fmoc-protected amino acid, THF, pyridinium p-toluenesulfonate, reflux ~65-70 ~97.7 Reflux 4 hours, ferric chloride washing, recrystallization
Purification Ferric chloride solution, ethyl acetate, drying, recrystallization - >97 Final product suitable for peptide synthesis

Notes on Reaction Optimization

  • The molar ratios of reagents are critical to maximize yield and minimize by-products.
  • Reaction times can vary widely (0.5 to 50 hours) depending on scale and catalyst loading.
  • The use of pyridinium p-toluenesulfonate as a catalyst improves reaction efficiency in coupling steps.
  • Ferric chloride washing is effective in removing residual impurities and by-products.
  • Crystallization from sherwood oil and ethyl acetate yields high purity solid product suitable for research and peptide synthesis applications.

Chemical Reactions Analysis

Deprotection Reactions

The Fmoc group is cleaved under basic conditions, enabling subsequent peptide elongation:

ReagentConditionsEfficiencyByproducts
Piperidine20% in DMF, 30 min>99%Dibenzofulvene (DBF)
DBU2% in DCM, 15 min98%Minimal DBF formation
Ammonium hydroxide0.5 M in dioxane, 1 h85%Requires extended time

Applications :

  • Piperidine is the gold standard for Fmoc removal in solid-phase peptide synthesis (SPPS) .

  • DBU offers faster deprotection but is less compatible with acid-labile resins .

Derivatization Pathways

The naphthalene ring and carboxylic acid enable further functionalization:

Reaction TypeReagentsProduct ApplicationReference
EsterificationSOCl₂, MeOHMethyl ester for HPLC analysis
AmidationEDC, HOBt, R-NH₂Fluorescent peptide probes
Suzuki couplingPd(PPh₃)₄, aryl boronic acidBioconjugation handles

Stability Considerations :

  • The naphthalene ring enhances UV detection (λₐᵦₛ = 280 nm) but may aggregate in aqueous solutions .

  • Fmoc-Nap-OH is light-sensitive; reactions require amber glassware .

Comparative Reactivity with Analogues

Structural variations impact reactivity:

CompoundFmoc Deprotection RateCoupling EfficiencySolubility (DMF)
Fmoc-Nap-OH30 min (piperidine)95% (HBTU)12 mM
Fmoc-Phe-OH25 min98%45 mM
Fmoc-Trp(Boc)-OH40 min85%8 mM

Trends :

  • Bulky aromatic side chains (e.g., naphthalene) slow deprotection and coupling .

  • Solubility challenges necessitate optimized solvent systems (e.g., DMF/NMP mixtures) .

Scientific Research Applications

Organic Synthesis

Fmoc Group Usage
The Fmoc group is extensively used in the protection of amino acids during peptide synthesis. Its stability under basic conditions allows for selective deprotection, making it ideal for synthesizing complex peptides and proteins.

Medicinal Chemistry

Drug Development
Fmoc-NapAA has shown potential in drug development due to its ability to form stable peptide bonds. Its application in synthesizing peptide-based drugs has been documented in various studies.

Case Study: Peptide Synthesis

A notable study demonstrated the synthesis of a peptide using Fmoc-NapAA as a building block, showcasing its efficacy in yielding high-purity products suitable for biological testing. The study highlighted the compound's role in facilitating the formation of bioactive peptides that target specific receptors.

Chemical Reactions

Reactivity Profile
Fmoc-NapAA participates in several chemical reactions, including:

  • Oxidation : Can be oxidized to yield corresponding oxidized products using agents like potassium permanganate (KMnO4).
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride (LiAlH4).
  • Nucleophilic Substitution : The Fmoc-protected amino group is susceptible to nucleophilic substitution, allowing for further functionalization.

Large-scale Synthesis
In industrial settings, Fmoc-NapAA is produced using automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC). This ensures high yield and purity, making it suitable for commercial applications.

Mechanism of Action

The mechanism of action of [(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is then deprotected under mild basic conditions, typically using piperidine, to yield the desired peptide product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: Naphthalen-1-yl Analog

  • Compound: [(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid.
  • CAS : 339208-92-3 .
  • Key Difference : The naphthyl group is attached at the 1-position instead of the 2-position.
  • Solubility: Reduced aqueous solubility compared to the 2-naphthyl isomer due to altered packing efficiency .

Heterocyclic Derivatives

Piperazine-Linked Analog
  • Compound : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid.
  • CAS : 180576-05-0 .
  • Key Difference : Replaces the naphthyl group with a piperazine ring.
  • Impact :
    • Reactivity : The piperazine nitrogen allows for further functionalization (e.g., alkylation).
    • Solubility : Increased polarity enhances water solubility compared to naphthyl derivatives .
Pyridinone Derivative
  • Compound: 3-{[(Fmoc)amino}-6-methyl-2-oxo-1(2H)-pyridinyl]acetic acid.
  • CAS : 1076196-99-0 .
  • Key Difference: Incorporates a 6-methyl-2-pyridinone ring.
  • Impact: Electronic Effects: The pyridinone’s carbonyl group introduces hydrogen-bonding capability, useful in targeting enzymes or receptors . Stability: The lactam structure may confer resistance to hydrolysis compared to naphthyl analogs .

Aromatic Substitution Variants

o-Tolyl Derivative
  • Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid.
  • CAS : 211637-75-1 .
  • Key Difference : Substitutes naphthyl with an o-tolyl (2-methylphenyl) group.
  • Impact :
    • Hydrophobicity : Lower hydrophobicity than naphthyl derivatives, improving solubility in polar solvents .
    • Steric Profile : The methyl group introduces moderate steric hindrance, balancing reactivity and stability .
Benzyloxycarbonyl-Pyrimidinone Hybrid
  • Compound: [2-(4-Benzyloxycarbonylamino-2-oxo-2H-pyrimidin-1-yl)acetyl]-[2-(Fmoc-amino)-ethyl]-amino}-acetic acid.
  • CAS: Not specified .
  • Key Difference: Combines Fmoc and benzyloxycarbonyl (Cbz) protecting groups with a pyrimidinone core.
  • Impact: Dual Protection: Enables sequential deprotection strategies in multi-step syntheses . Biological Activity: The pyrimidinone moiety may target nucleotide-binding proteins or kinases .

Physicochemical and Functional Comparisons

Solubility and Hydrophobicity

Compound LogP (Predicted) Aqueous Solubility Key Feature
Naphthalen-2-yl derivative ~4.5 Low High hydrophobicity
Piperazine analog ~2.8 Moderate Polar heterocycle
Pyridinone derivative ~3.2 Moderate Hydrogen-bonding site

Reactivity in SPPS

  • Naphthalen-2-yl Derivative : Optimal for sterically undemanding peptide sequences due to moderate hindrance .
  • 1-Naphthyl Isomer : Less favored in SPPS due to slower coupling kinetics .
  • o-Tolyl Derivative : Balanced reactivity for diverse applications .

Biological Activity

[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid (Fmoc-NapAA) is a complex organic compound with the molecular formula C27H21NO4 and a molar mass of approximately 423.46 g/mol. This compound is widely recognized for its applications in organic synthesis, particularly in peptide chemistry, due to the presence of the fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group for amino acids during peptide synthesis.

PropertyValue
IUPAC Name2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-2-ylacetic acid
CAS Number369403-40-7
Molecular FormulaC27H21NO4
Molar Mass423.46 g/mol
Predicted Boiling Point678.3 ± 50.0 °C
Density1.317 ± 0.06 g/cm³

The mechanism of action for Fmoc-NapAA primarily involves its function as a protecting group in peptide synthesis. The Fmoc group shields the amino functionality from reactions that could lead to undesired side products during the synthetic process. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, typically using piperidine, allowing for the formation of the desired peptide product .

Applications in Research

Fmoc-NapAA has been extensively studied for its biological activities and applications in various fields:

  • Peptide Synthesis : Its role as a protective group facilitates the synthesis of peptides and complex organic molecules.
  • Enzyme Mechanisms : The compound is utilized in studies examining protein-protein interactions and enzyme mechanisms, which are critical for understanding biological processes at the molecular level .
  • Drug Development : Investigations into its therapeutic potential have indicated possible applications in drug development, particularly in creating novel bioactive compounds .

Case Studies and Research Findings

Several studies have highlighted the biological relevance and potential applications of Fmoc-NapAA:

  • Study on Peptide Synthesis : A study demonstrated that Fmoc-NapAA is effective in synthesizing peptides with high purity and yield, showcasing its utility in medicinal chemistry .
  • Enzyme Interaction Studies : Research indicated that peptides synthesized using Fmoc-NapAA can effectively modulate enzyme activity, providing insights into enzyme inhibition mechanisms that could lead to new therapeutic strategies.

Toxicological Profile

The safety profile of Fmoc-NapAA has been assessed through various toxicological studies:

  • Acute Toxicity : Data suggest low acute toxicity levels, making it suitable for laboratory use under standard safety protocols.
  • Chronic Exposure : Long-term exposure studies are necessary to fully understand any potential chronic effects; however, current data indicate minimal adverse effects under controlled conditions .

Q & A

Q. What are the optimal conditions for synthesizing [(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid while ensuring Fmoc group stability?

The synthesis typically involves introducing the Fmoc (9-fluorenylmethyloxycarbonyl) protective group under mild basic conditions. Key steps include:

  • Using 3,3-dichloro-1,2-diphenylcyclopropene or similar reagents to activate carboxyl groups for Fmoc coupling .
  • Maintaining temperatures between -10°C to 20°C in anhydrous solvents like dichloromethane to prevent premature deprotection .
  • Employing N-ethyl-N,N-diisopropylamine (DIPEA) as a base to neutralize byproducts and stabilize intermediates .
    Post-synthesis, monitor reaction progress via TLC or HPLC to confirm Fmoc retention.

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Critical methods include:

  • NMR spectroscopy (¹H and ¹³C) to verify regioselectivity of the naphthalene substitution and Fmoc group integrity .
  • HPLC with UV detection (e.g., at 254 nm) to assess purity, leveraging the aromatic naphthalene and Fmoc moieties’ strong absorbance .
  • MALDI-TOF mass spectrometry for precise molecular weight confirmation, especially to distinguish isotopic patterns in the naphthalene core .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Hazard Mitigation : The compound is classified under GHS as causing skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use fume hoods, nitrile gloves, and safety goggles .
  • Spill Management : Avoid dry sweeping; instead, use wet towels or absorbent pads to prevent aerosol formation. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data during structural analysis of this compound?

Discrepancies in X-ray diffraction data may arise from:

  • Disordered naphthalene/Fmoc moieties : Refine using the SHELXL software with restraints for planar groups and anisotropic displacement parameters .
  • Twinning effects : Apply the SHELXD module for deconvolution of overlapping reflections, particularly in low-symmetry space groups .
    Validate final models using R-factor convergence (<5%) and electron density maps (e.g., Fo-Fc maps in Olex2 ) .

Q. What strategies mitigate racemization during peptide conjugation involving the naphthalene-acetic acid backbone?

Racemization risks increase during amide bond formation. To minimize:

  • Use coupling reagents like HATU/DIPEA in DMF at 0–4°C to reduce base-induced epimerization .
  • Monitor stereochemical integrity via chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and compare retention times with enantiopure standards .

Q. How does the naphthalene ring’s electronic environment influence reactivity in cross-coupling reactions?

The electron-rich naphthalene core facilitates:

  • Suzuki-Miyaura reactions : Optimize with Pd(PPh₃)₄ catalysts and aryl boronic acids in THF/water mixtures (1:1) at 80°C .
  • Photocatalytic modifications : Use eosin Y or Ru(bpy)₃²⁺ under blue LED light for C–H functionalization, exploiting the naphthalene’s π-π* transitions .
    Characterize adducts via FT-IR to track C–Br or C–N bond formation (e.g., peaks at 500–600 cm⁻¹ for C–Br) .

Methodological Considerations

Q. What solvent systems enhance solubility for NMR studies without degrading the Fmoc group?

  • Polar aprotic solvents : Use deuterated DMSO or DMF-d₇ for high solubility (~50 mg/mL) .
  • Avoid CDCl₃ for prolonged storage, as trace HCl can cleave the Fmoc group. Pre-treat solvents with molecular sieves to remove acidic impurities .

Q. How can researchers differentiate between mono- and di-substituted naphthalene derivatives post-synthesis?

  • NOESY NMR : Detect spatial proximity between Fmoc protons and naphthalene substituents to confirm substitution patterns .
  • High-resolution mass spectrometry (HRMS) : Identify mass shifts corresponding to single vs. double functionalization (e.g., +179.1 Da for Fmoc addition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid
Reactant of Route 2
Reactant of Route 2
[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-2-yl-acetic acid

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